molecular formula C19H13ClN4O3S B2712236 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392242-23-8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2712236
CAS No.: 392242-23-8
M. Wt: 412.85
InChI Key: GDBVGFBCQTUHOG-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been reported to have antiviral and antitubercular activities , suggesting that they may target viral proteins or Mycobacterium tuberculosis.

Mode of Action

It is known that similar compounds can inhibit the growth of certain viruses and mycobacterium tuberculosis . This suggests that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide may interact with its targets to disrupt their normal functions, leading to the inhibition of the growth of these pathogens.

Biochemical Pathways

Given its potential antiviral and antitubercular activities , it is likely that this compound affects the biochemical pathways essential for the replication or survival of these pathogens.

Result of Action

Based on the reported antiviral and antitubercular activities of similar compounds , it can be inferred that the action of this compound may result in the inhibition of the growth of certain viruses and Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the dioxopyrrolidinyl moiety is incorporated through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production. Purification techniques, including crystallization and chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and benzamide analogs, such as:

  • N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

What sets N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBVGFBCQTUHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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